Cas no 1806769-41-4 (Methyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate
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- Inchi: 1S/C10H7ClF5NO3/c1-19-9(18)6-4(2-11)8(20-10(14,15)16)17-3-5(6)7(12)13/h3,7H,2H2,1H3
- InChI Key: RGEFNPVMXZTABX-UHFFFAOYSA-N
- SMILES: ClCC1C(=NC=C(C(F)F)C=1C(=O)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 341
- XLogP3: 3.2
- Topological Polar Surface Area: 48.4
Methyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029079082-1g |
Methyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate |
1806769-41-4 | 97% | 1g |
$1,519.80 | 2022-03-31 |
Methyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
Additional information on Methyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate
Recent Advances in the Study of Methyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS: 1806769-41-4)
Methyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS: 1806769-41-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and difluoromethyl substituents, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of agrochemicals and pharmaceuticals targeting central nervous system (CNS) disorders and infectious diseases.
The structural complexity of this compound, featuring multiple halogenated groups, offers a versatile scaffold for further chemical modifications. Researchers have leveraged its reactivity to synthesize a variety of derivatives with enhanced biological activity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the development of potent inhibitors of bacterial efflux pumps, which are critical in addressing antibiotic resistance. The study highlighted the compound's ability to improve the pharmacokinetic properties of lead candidates, underscoring its value in medicinal chemistry.
In addition to its pharmaceutical applications, Methyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate has been investigated for its role in agrochemical research. A recent report in Pest Management Science detailed its use as a precursor in the synthesis of next-generation herbicides. The compound's fluorinated moieties contribute to its stability and bioavailability, making it an attractive candidate for crop protection agents. Field trials have shown that derivatives of this compound exhibit superior herbicidal activity with reduced environmental impact compared to traditional agrochemicals.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of this compound. A 2024 study in Organic Process Research & Development addressed these issues by optimizing the reaction conditions to improve yield and scalability. The authors proposed a novel catalytic system that minimizes byproduct formation, paving the way for more efficient industrial production. This advancement is expected to facilitate broader adoption of the compound in both pharmaceutical and agrochemical industries.
Looking ahead, ongoing research aims to explore the full therapeutic potential of Methyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate and its derivatives. Collaborative efforts between academic institutions and industry partners are expected to yield new insights into its mechanism of action and applications. As the demand for innovative fluorinated compounds grows, this molecule is poised to play a pivotal role in the development of next-generation therapeutics and agrochemicals.
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